molecular formula C22H20O4 B11157897 7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11157897
M. Wt: 348.4 g/mol
InChI Key: DYBNZLJIMZQRMD-UHFFFAOYSA-N
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Description

7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromenone and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the condensation of chromenone derivatives with cyclopentane intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of chromenone and cyclopentane structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

7-methyl-9-(1-oxo-1-phenylpropan-2-yl)oxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H20O4/c1-13-11-18(25-14(2)21(23)15-7-4-3-5-8-15)20-16-9-6-10-17(16)22(24)26-19(20)12-13/h3-5,7-8,11-12,14H,6,9-10H2,1-2H3

InChI Key

DYBNZLJIMZQRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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